

The Synthesis and Discovery of 2-Bromo-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B1265381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-p-xylene** (2-bromo-1,4-dimethylbenzene), a key aromatic building block in organic synthesis. The document details its discovery, physical and spectroscopic properties, and provides a thorough examination of its synthesis via electrophilic aromatic substitution. Detailed experimental protocols for the laboratory-scale synthesis and purification of **2-Bromo-p-xylene** are presented. Furthermore, this guide illustrates the reaction mechanism and experimental workflow through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

2-Bromo-p-xylene, a halogenated derivative of p-xylene, serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and material science sectors, where the bromine substituent allows for a variety of subsequent chemical transformations, including cross-coupling reactions, Grignard reagent formation, and nucleophilic substitutions. This guide aims to be an in-depth resource covering the essential technical aspects of this compound.

Discovery and Historical Context

While the precise first synthesis of **2-Bromo-p-xylene** is not prominently documented as a singular discovery, its preparation falls under the well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry developed in the 19th century. The bromination of xylenes, including the para-isomer, was a natural extension of early investigations into the reactivity of aromatic hydrocarbons. Historical chemical literature from the mid-to-late 1800s, such as in *Annalen der Chemie und Pharmacie*, details numerous studies on the halogenation of benzene and its derivatives, laying the groundwork for the synthesis of compounds like **2-Bromo-p-xylene**. Today, its synthesis is a standard procedure in organic chemistry.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-Bromo-p-xylene** are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.

Physical Properties

Property	Value	Reference(s)
IUPAC Name	2-bromo-1,4-dimethylbenzene	[1]
Synonyms	2-Bromo-p-xylene, 1-Bromo-2,5-dimethylbenzene	[2] [3]
CAS Number	553-94-6	[1]
Molecular Formula	C ₈ H ₉ Br	[4]
Molecular Weight	185.06 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	199-201 °C	[5]
Melting Point	9-10 °C	[5]
Density	1.34 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.550	[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-Bromo-p-xylene**.

¹H NMR (Proton NMR)

Assignment	Chemical Shift (δ , ppm)
Ar-H	7.33 (s, 1H)
Ar-H	7.04 (d, $J=7.8$ Hz, 1H)
Ar-H	6.98 (d, $J=7.8$ Hz, 1H)
-CH ₃	2.35 (s, 3H)
-CH ₃	2.28 (s, 3H)

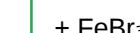
Note: Spectra can be viewed at SpectraBase. [\[6\]](#)

¹³C NMR (Carbon NMR)

Assignment	Chemical Shift (δ , ppm)
Ar-C (quaternary)	138.1
Ar-C (quaternary)	135.8
Ar-CH	132.5
Ar-CH	130.8
Ar-CH	128.5
Ar-C-Br	124.7
-CH ₃	22.9
-CH ₃	19.8

Note: Data for related isomers can be found at [\[7\]](#)[\[8\]](#)
PubChem and ChemicalBook.

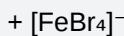
Synthesis of 2-Bromo-p-xylene


The primary route for the synthesis of **2-Bromo-p-xylene** is the direct bromination of p-xylene. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism

The bromination of p-xylene proceeds via a well-understood electrophilic aromatic substitution mechanism, which is catalyzed by a Lewis acid, typically iron(III) bromide (FeBr_3) or iron powder which is converted to FeBr_3 in situ.

Electrophilic Aromatic Substitution: Bromination of p-Xylene


Step 1: Formation of the Electrophile

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

Sigma Complex (Arenium Ion)
Resonance Stabilized

Step 3: Deprotonation and Regeneration of Aromaticity

[Click to download full resolution via product page](#)

Caption: Mechanism of the iron-catalyzed bromination of p-xylene.

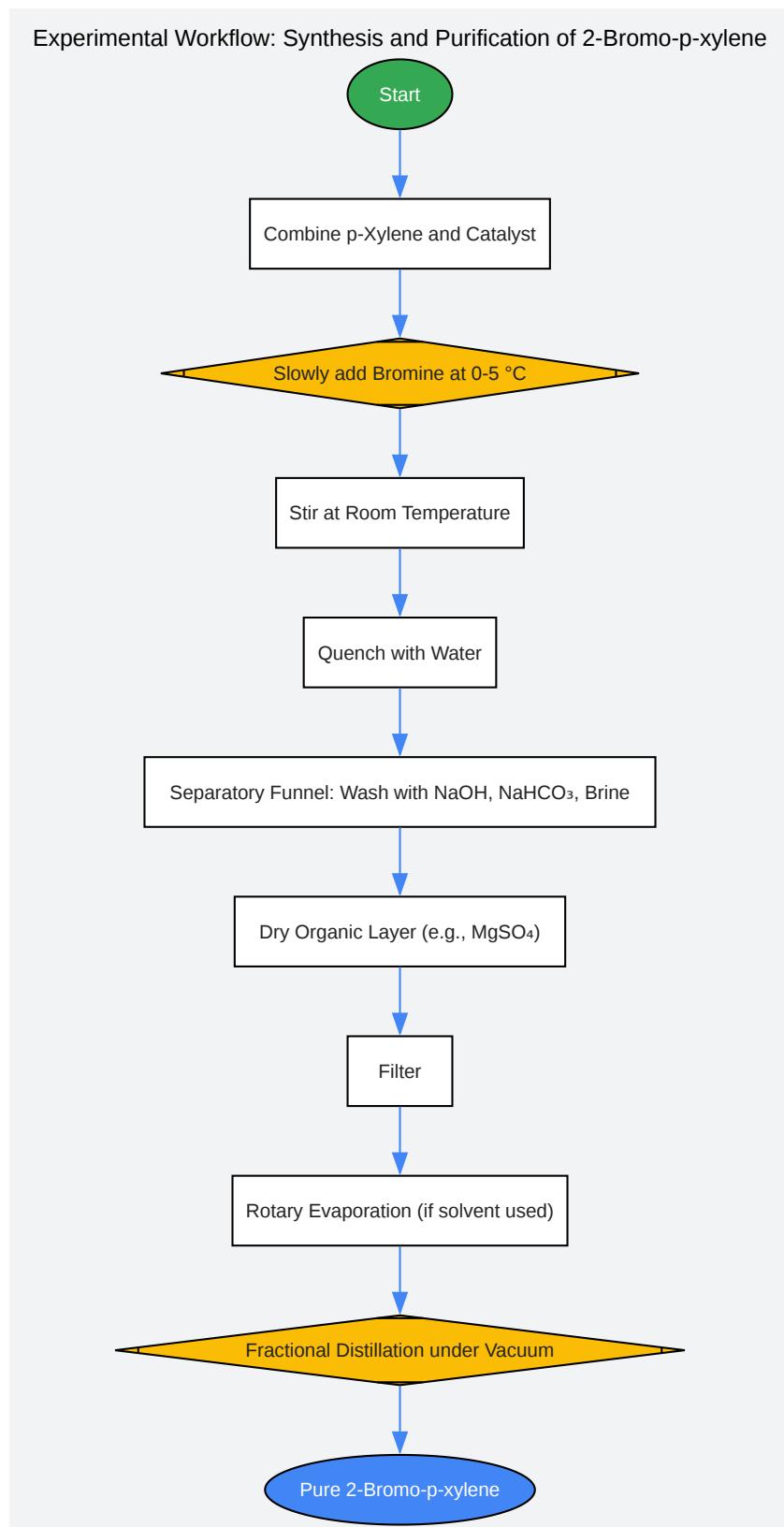
Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the bromination of xylenes.

Materials:

- p-Xylene (reagent grade)
- Bromine (reagent grade)
- Iron filings or anhydrous iron(III) chloride (catalyst)
- Dichloromethane (solvent, optional)
- 10% Sodium hydroxide solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Equipment:


- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, add p-xylene (e.g., 0.5 mol) and a catalytic amount of iron filings or anhydrous iron(III) chloride (e.g., 0.01 mol). If a solvent is used, add dichloromethane.
- **Bromine Addition:** Cool the flask in an ice bath. Slowly add bromine (e.g., 0.5 mol) from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions. Hydrogen bromide gas will be evolved and should be directed to a gas trap.
- **Reaction Completion:** After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the evolution of HBr gas ceases.
- **Work-up:**
 - Carefully quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove HBr and unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter to remove the drying agent.
 - Remove the solvent (if used) using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **2-Bromo-p-xylene**.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of **2-Bromo-p-xylene**.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the synthesis and purification of **2-Bromo-p-xylene**.

Applications in Drug Development and Organic Synthesis

2-Bromo-p-xylene is a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

- **Cross-Coupling Reactions:** It is frequently used in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce the 2,5-dimethylphenyl moiety into larger molecules.
- **Grignard Reagents:** It can be readily converted to the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide, a powerful nucleophile for the formation of new carbon-carbon bonds.
- **Lithiation:** Directed ortho-lithiation can be achieved, followed by quenching with various electrophiles to introduce functional groups at the 3-position of the aromatic ring.

Safety and Handling

2-Bromo-p-xylene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of **2-Bromo-p-xylene**. The straightforward synthesis via electrophilic bromination of p-xylene, combined with its versatile reactivity, makes it an important intermediate for researchers in organic synthesis and drug development. The provided experimental protocols and diagrams offer a practical resource for the preparation and understanding of this key chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. far-chemical.com [far-chemical.com]
- 3. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 5. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-m-xylene(576-22-7) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [The Synthesis and Discovery of 2-Bromo-p-xylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265381#synthesis-and-discovery-of-2-bromo-p-xylene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com